

pyroxsulam degradation products and their environmental fate

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Compound of Interest

Compound Name: Pyroxsulam

Cat. No.: B039247

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An In-depth Technical Guide on the Degradation Products of **Pyroxsulam** and Their Environmental Fate

Introduction

Pyroxsulam is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class.^[1] It is utilized for the broad-spectrum control of annual grasses and broadleaf weeds in cereal crops, particularly wheat.^{[1][2]} The herbicidal activity of **pyroxsulam** stems from its inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} This enzyme is a critical catalyst in the biosynthetic pathway of essential branched-chain amino acids—valine, leucine, and isoleucine.^{[1][2]} By inhibiting ALS, **pyroxsulam** halts cell division and subsequent plant growth, leading to the death of susceptible weed species.^[1]

Developed by Dow AgroSciences, **pyroxsulam** is characterized by its high efficacy at low application rates and a generally favorable environmental profile.^{[3][4]} It is absorbed through the leaves, shoots, and roots and is mobile within both the phloem and xylem of the plant.^{[1][2]} This guide provides a comprehensive technical overview of the degradation pathways of **pyroxsulam**, its primary degradation products, and their subsequent fate and mobility in various environmental compartments.

Degradation Pathways and Major Products

The environmental dissipation of **pyroxsulam** occurs through a combination of abiotic and biotic processes, leading to the formation of several transformation products. The primary routes of degradation are microbial action in soil and photolysis in water.

Abiotic Degradation

- **Hydrolysis:** **Pyroxsulam** is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) at 25°C.[5] Therefore, hydrolytic degradation is not considered a significant dissipation pathway.
- **Photolysis (Phototransformation):** In aquatic environments, photolysis is a key degradation pathway, particularly in shallow, clear water where sunlight penetration is high.[6] The aqueous photolysis half-life (DT₅₀) at pH 7 is approximately 3.2 days.[5] The process can be influenced by indirect photolytic processes in natural water systems.[7] Major transformation products identified in aquatic systems include 7-OH-**pyroxsulam**, **pyroxsulam**-ATSA, 5,7-di-OH-**pyroxsulam**, 742-sulfinic acid, and 742-ADTP.

Biotic Degradation

- **Soil Metabolism:** The primary route of degradation in the terrestrial environment is microbial metabolism. **Pyroxsulam** is considered non-persistent to slightly persistent in aerobic soil, with a typical laboratory DT₅₀ of 3.3 days at 20°C.[5] However, it is more persistent under anaerobic conditions. Major degradation products identified in soil studies include 5-hydroxy-**pyroxsulam**, 6-chloro-7-hydroxy-**pyroxsulam**, 7-hydroxy-**pyroxsulam**, and **pyroxsulam** sulphonamide.[1]
- **Plant Metabolism:** The selectivity of **pyroxsulam**, particularly its safety in wheat, is primarily due to the rapid metabolism of the herbicide by the crop compared to target weeds.[8] Wheat quickly metabolizes **pyroxsulam** via O-dealkylation to a less active metabolite.[8][9] This metabolic process can be enhanced by the presence of a safener, such as cloquintocet-mexyl, which increases the rate of degradation in wheat but not in susceptible weeds like blackgrass.[8]
- **Animal Metabolism:** In mammals, **pyroxsulam** is rapidly absorbed and eliminated, mainly in the urine, with a low potential for bioaccumulation.[2][10] The parent compound is largely excreted unchanged, and the primary metabolite identified is 2'-demethyl-**pyroxsulam**. [10]

Quantitative Data on Environmental Fate

The persistence and mobility of **pyroxsulam** and its key degradation products are summarized in the table below. Half-life (DT_{50}) is a measure of the time it takes for 50% of the applied substance to degrade.

Compound/Metabolite	Environmental Compartment	Parameter	Value	Citation(s)
Pyroxsulam	Aerobic Soil (Lab, 20°C)	DT_{50}	3.3 days	[5]
Aerobic Soil (Field)	DT_{50}	2.79 - 3.34 days	[11]	
Aqueous Photolysis (pH 7)	DT_{50}	3.2 days	[5]	
Wheat Plant	RL_{50}	1.43 - 1.95 days	[5][11]	
Hydrolysis (pH 5, 7, 9)	DT_{50}	Stable	[5]	
7-OH-pyroxsulam	Aerobic Water-Sediment	Half-life	16 - 42 days	

DT_{50} : Dissipation Time 50% (Half-life) RL_{50} : Residue Decline 50% (Half-life)

Environmental Fate and Mobility Soil

Pyroxsulam's fate in soil is governed by the interplay between degradation, sorption, and leaching. While it degrades relatively quickly under aerobic conditions, its chemical properties suggest a potential for mobility.[5]

- **Sorption and Leaching:** The sorption of pesticides to soil, which is influenced by organic matter and clay content, is a key process controlling their movement.[12] **Pyroxsulam** exhibits characteristics that may allow it to leach through the soil profile. The Groundwater Ubiquity Score (GUS) leaching potential index for **pyroxsulam** is calculated at 2.84,

indicating high leachability.[5] Due to this potential, there is a possibility of **pyroxsulam** and its transformation products entering groundwater.[13]

- Persistence and Carry-over: Despite its leaching potential, field studies in Canada have indicated that residues of **pyroxsulam** and its transformation products are not expected to significantly carry over into the next growing season.

Water

Pyroxsulam can enter aquatic systems through spray drift or surface runoff.[13] Once in water, its fate is primarily dictated by phototransformation. The herbicide is stable to hydrolysis but can be degraded by sunlight in clear, shallow waters. Some of its major aquatic transformation products, like 7-OH-**pyroxsulam**, are slightly persistent in aerobic water-sediment systems. Advisory statements regarding the potential for transport to surface and groundwater are required on product labels.[13]

Air

Due to its low volatility, **pyroxsulam** residues are not expected to be present in the air, and long-range atmospheric transport is not considered a concern.[5]

Experimental Protocols

Residue Analysis

The quantitative determination of **pyroxsulam** and its metabolites in environmental matrices (water, soil, plant tissues) is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[14][15]

- Sample Preparation (QuEChERS): A common and effective method for sample extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate to remove interfering matrix components.[16][17]
- Instrumentation and Detection: Analysis is conducted via LC/MS/MS. For **pyroxsulam** and metabolites like 7-OH-XDE-742, ADTP, and ATSA, positive-ion electrospray ionization is

typically used. For sulfinic and sulfonic acid metabolites, negative-ion electrospray is employed.^[14] The method can be validated to a limit of quantitation (LOQ) of 0.05 µg/L in water.^[14]

Degradation and Fate Studies

- **Laboratory Studies:** Degradation rates (e.g., DT₅₀) are determined in controlled laboratory settings for soil, water, and sediment systems.^[18] These studies often use ¹⁴C-radiolabeled **pyroxsulam** to trace the parent compound and identify its transformation products.^{[2][15]}
- **Field Studies:** Field dissipation studies provide more realistic data on how the herbicide behaves under actual environmental conditions, accounting for factors like weather, soil type, and microbial activity.^{[11][18]}
- **Sorption/Mobility Studies:** Batch equilibration methods are used to determine soil sorption coefficients (K_{oc}), which quantify the partitioning of the pesticide between soil organic carbon and water.^[19] These values, along with persistence data, are used in models like SCI-GROW and PRZM/EXAMS to estimate environmental concentrations and predict leaching potential.^{[5][20]}

Visualizations

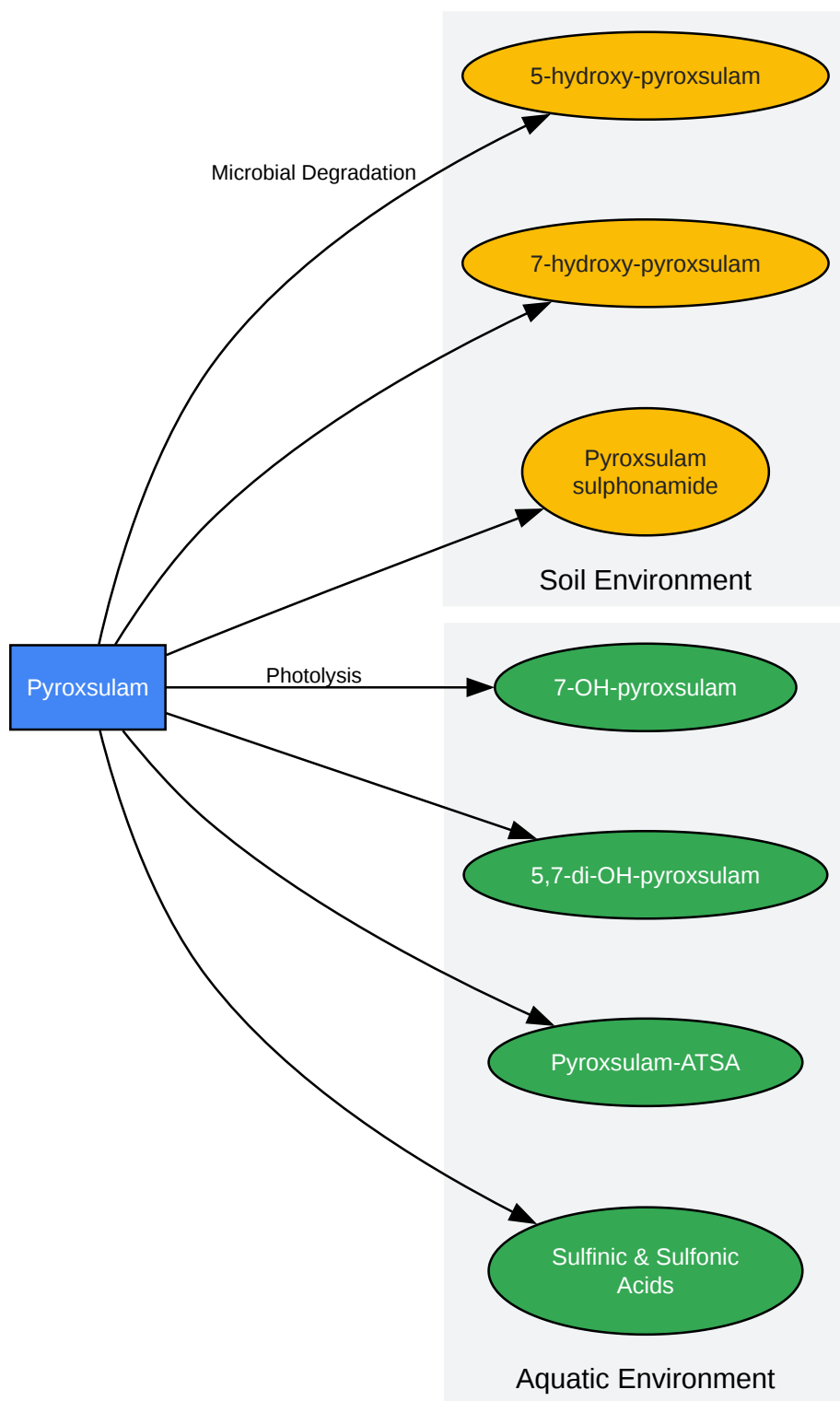


Figure 1: Pyroxsulam Degradation Pathways

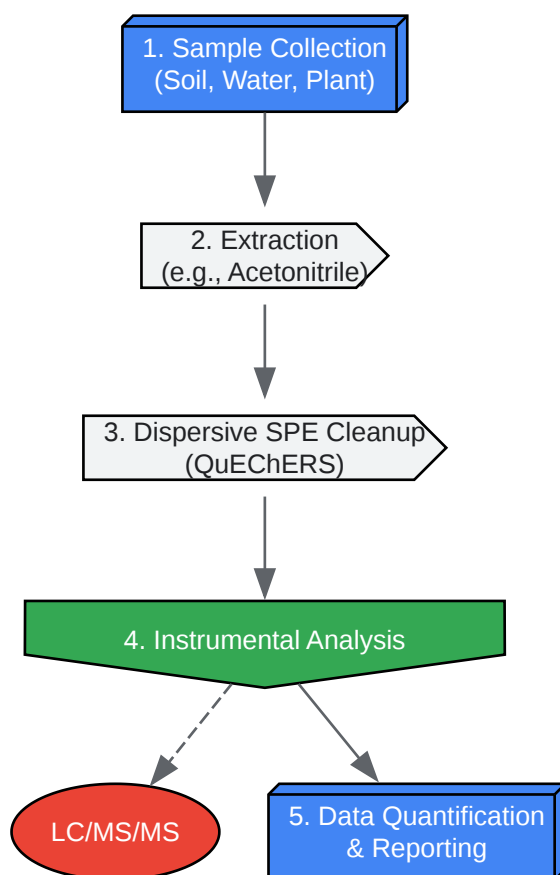


Figure 2: Workflow for Pyroxsulam Residue Analysis

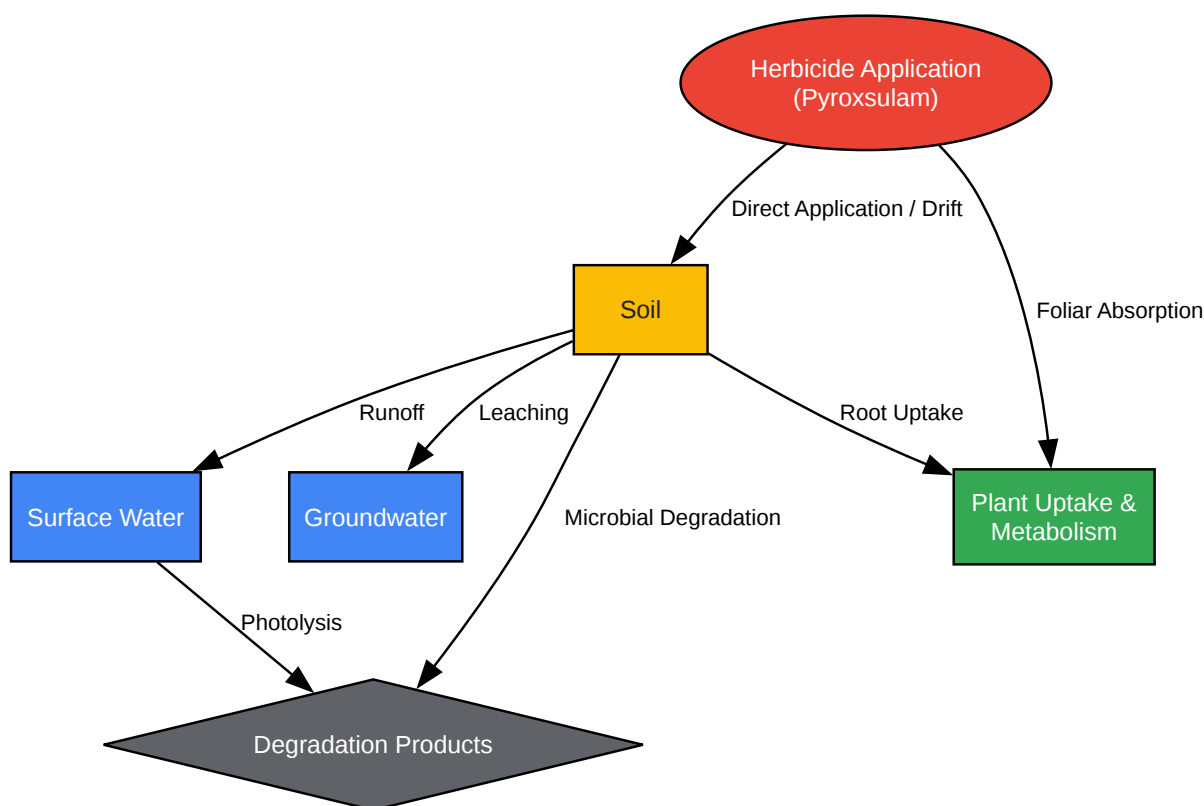


Figure 3: Environmental Fate and Transport of Pyroxsulam

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